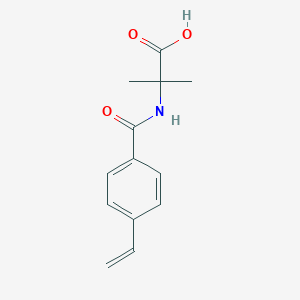
N-(4-Ethenylbenzoyl)-2-methylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethenylbenzoyl)-2-methylalanine, commonly known as EMA, is a synthetic amino acid that has gained significant attention in the field of chemical biology due to its unique properties. EMA is a non-natural amino acid that can be incorporated into proteins using genetic code expansion technology. This technology has enabled the development of new tools and approaches for studying protein function and interactions.
作用机制
The mechanism of action of EMA is not well understood. However, it has been shown to be incorporated into proteins in a site-specific manner, allowing for the study of protein function and interactions.
生化和生理效应
EMA has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein function and interactions. It has also been shown to have minimal toxicity and immunogenicity, making it a safe tool for use in biological systems.
实验室实验的优点和局限性
The advantages of using EMA in lab experiments include its site-specific incorporation into proteins, minimal effects on protein function and stability, and minimal toxicity and immunogenicity. However, the limitations of using EMA include its high cost and the need for specialized equipment and expertise for its synthesis and incorporation into proteins.
未来方向
There are several future directions for the use of EMA in scientific research. These include the development of new tools and approaches for studying protein function and interactions, the use of EMA in the development of new therapeutics, and the study of the role of EMA in biological systems. Additionally, the development of new synthetic methods for the production of EMA may lead to increased accessibility and lower costs, making it a more widely used tool in scientific research.
合成方法
The synthesis of EMA involves a multi-step process that begins with the preparation of 4-ethenylbenzoic acid. This acid is then reacted with N-tert-butoxycarbonyl-2-amino-2-methylpropanoic acid to form the corresponding ester. The ester is then subjected to hydrogenation, followed by deprotection to yield EMA.
科学研究应用
EMA has been widely used in scientific research for studying protein function and interactions. It has been incorporated into proteins using genetic code expansion technology, which allows the site-specific incorporation of non-natural amino acids into proteins. This technology has enabled the development of new tools and approaches for studying protein function and interactions, including protein labeling, protein engineering, and protein-protein interaction studies.
属性
CAS 编号 |
137349-05-4 |
|---|---|
产品名称 |
N-(4-Ethenylbenzoyl)-2-methylalanine |
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC 名称 |
2-[(4-ethenylbenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-4-9-5-7-10(8-6-9)11(15)14-13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17) |
InChI 键 |
AAGBHYQKUJFBAT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
规范 SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
同义词 |
Alanine, N-(4-ethenylbenzoyl)-2-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)
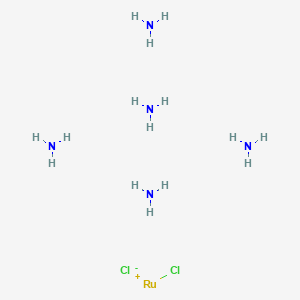

![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)


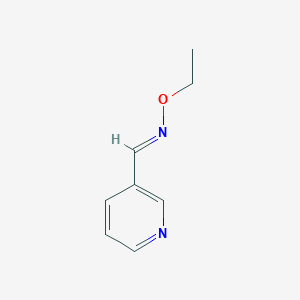
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)

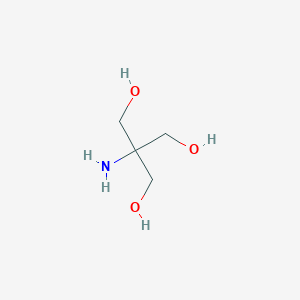
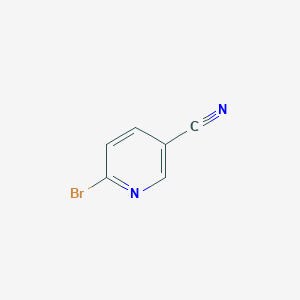
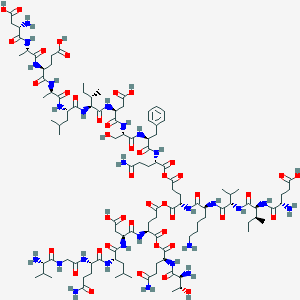
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)